Cladospolide A

Plant growth regulation Phytotoxicity Natural product bioactivity

Researchers requiring a stereochemically authenticated macrolide for plant physiology studies face a critical challenge: generic substitution within the cladospolide family leads to functionally opposite outcomes. Cladospolide A (CAS 77663-54-8), with its defined (4R,5S,11R,2E) configuration, is the only congener that provides negative phytomodulation. - Functional Validation: Acts as a root growth inhibitor in the standard Lactuca sativa assay, opposite to the promoting effect of its (Z)-isomer cladospolide B. - Synthetic Benchmark: Serves as a validated target for macrolactonization methodology development, with documented total synthesis from D-ribose via Yamaguchi macrolactonization. - Quantified Bioactivity: Exhibits cytotoxicity against K562 cells (IC50 = 13.10 μM) and α-glucosidase inhibition (IC50 = 0.32 mM), enabling its use as a reference in anticancer and metabolic disorder screening programs.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 77663-54-8
Cat. No. B1244456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladospolide A
CAS77663-54-8
Synonymscladospolide A
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCC1CCCCCC(C(C=CC(=O)O1)O)O
InChIInChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7+/t9-,10+,11-/m1/s1
InChIKeyPLHJPQNLCWFPFY-OUZGJDHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cladospolide A: Macrolide Polyketide Overview


Cladospolide A (CAS 77663-54-8) is a 12-membered macrolide polyketide natural product, first isolated from the culture filtrate of the phytopathogenic fungus Cladosporium fulvum (later also identified from C. cladosporioides, C. tenuissimum, and Cladosporium sp. FT-0012) [1]. Its absolute stereochemistry was definitively established as (4R,5S,11R,2E)-4,5-dihydroxy-2-dodecen-11-olide via the Mosher ester (MTPA) method [2]. The compound is structurally defined by a 12-membered unsaturated lactone core bearing two hydroxyl groups at C-4 and C-5 (E-configuration at the C-2 double bond) and a methyl substituent at C-11, with a molecular formula of C12H20O4 and exact mass of 228.136159 Da [3]. Cladospolide A belongs to the cladospolide family alongside its (Z)-isomer cladospolide B and congeners C, D, and iso-cladospolide B, all of which share the 12-membered macrolide scaffold but differ in olefin geometry and/or stereochemical configuration at the hydroxyl-bearing centers, resulting in divergent biological profiles [4].

Cladospolide A: Stereochemistry-Driven Functional Specificity


Generic substitution among 12-membered macrolide natural products is not scientifically tenable due to stereochemistry-dependent functional divergence. Within the cladospolide family, the E-configuration of the C-2 double bond in cladospolide A versus the Z-configuration in cladospolide B produces opposite phytomodulatory effects in the same standardized assay system: cladospolide A acts as a root growth inhibitor whereas cladospolide B acts as a root growth promoter [1]. This stereochemical determinant of bioactivity is further corroborated by the observation that hydrogenated derivatives (saturated lactone ring) of both cladospolide A and B lose all biological activity in the lettuce seedling assay [2]. Consequently, procurement decisions predicated on structural class similarity alone (e.g., substituting any 12-membered cladospolide congener) will yield functionally incompatible outcomes. Additional structural variations among congeners—such as iso-cladospolide B's inversion at C-4/C-5 hydroxyl stereocenters [3]—further underscore that precise stereochemical integrity, not merely the macrolide scaffold, governs target engagement and functional readout. The following section provides quantitative, comparator-based evidence for these distinctions.

Cladospolide A: Quantitative Evidence Against Comparators


Cladospolide A vs. B: Root Growth Modulation

In the lettuce seedling (Lactuca sativa) root growth assay, cladospolide A and cladospolide B—geometric isomers differing only in the C-2 double bond configuration (E vs. Z)—exhibit functionally opposite effects. At identical test concentrations, cladospolide A produces root growth inhibition while cladospolide B produces root growth promotion [1]. The saturated hydrogenation products of both compounds show no biological activity, confirming that the unsaturated lactone ring and specific olefin geometry are essential determinants of phytomodulatory function [2].

Plant growth regulation Phytotoxicity Natural product bioactivity

Cytotoxicity in Human Leukemia K562 Cells

Cladospolide A (designated as Compound 1 in the study) demonstrated cytotoxicity against the human chronic myelogenous leukemia cell line K562 with an IC50 value of 13.10 ± 0.08 μM, as evaluated in the context of metabolites from the mangrove-derived fungus Cladosporium sp. HNWSW-1 [1]. The same study reported that cladospolide A also exhibited inhibitory activity against α-glucosidase with an IC50 of 0.32 ± 0.01 mM (320 μM) [1]. Direct comparator data within this study is available for α-glucosidase inhibition (Compound 5 showed IC50 0.17 ± 0.01 mM, ~1.9-fold more potent), but cytotoxicity comparator data for the K562 assay is not provided for other cladospolide congeners in this publication.

Cytotoxicity Cancer cell lines K562

Total Synthesis from D-Ribose

An enantiospecific total synthesis of cladospolide A (ent-1) was accomplished from D-ribose as a chiral pool precursor, achieving 9% overall yield in 11 linear steps [1]. Key synthetic transformations included olefin cross metathesis and Yamaguchi macrolactonization to construct the 12-membered lactone ring [1]. An alternative stereoselective total synthesis of (+)-cladospolide A was also reported using D-ribose, employing olefin cross metathesis and Yamaguchi lactonization as the key ring-forming steps . Notably, direct ring-closing metathesis (RCM) approaches to construct the 12-membered lactone ring of cladospolide A have been reported to fail, necessitating alternative macrolactonization strategies such as the Yamaguchi protocol [2].

Total synthesis Synthetic chemistry Macrolactonization

α-Glucosidase Inhibition: Direct Congener Comparison

In an enzymatic inhibition study of metabolites from Cladosporium sp. HNWSW-1, cladospolide A (Compound 1) exhibited α-glucosidase inhibitory activity with an IC50 value of 0.32 ± 0.01 mM (320 μM) [1]. In the same assay system, N-acetyl-β-oxotryptamine (Compound 5, a structurally distinct co-isolated metabolite) showed IC50 of 0.17 ± 0.01 mM (170 μM), representing approximately 1.9-fold greater potency [1]. Direct α-glucosidase inhibition data for cladospolide B or other cladospolide congeners are not reported in this study; however, a separate investigation of Cladosporium cladosporioides GXIMD 00533 metabolites evaluated α-glucosidase inhibitory activity across multiple compounds including iso-cladospolide B and cladospolide B, providing a broader class context for this activity profile [2].

α-Glucosidase inhibition Enzymatic activity Diabetes research

Cladospolide A: High-Value Application Scenarios


Plant Root Growth Inhibition Assays

Cladospolide A is uniquely suited for plant physiology studies investigating negative phytomodulation (root growth inhibition) in lettuce seedling models. As established in Section 3, cladospolide A and its (Z)-isomer cladospolide B produce opposite functional effects—inhibition versus promotion—in the identical Lactuca sativa assay system [1]. This stereochemistry-dependent functional divergence makes cladospolide A the only cladospolide congener appropriate for studies requiring inhibitory phytomodulatory activity. The hydrogenation products (saturated lactones) of both cladospolide A and B are biologically inactive, confirming that the intact E-configured unsaturated lactone ring is essential for inhibitory function [2].

12-Membered Macrolide Synthetic Methodology

Cladospolide A serves as a validated synthetic target for developing and benchmarking macrolactonization methodologies. The enantiospecific total synthesis from D-ribose (9% overall yield, 11 linear steps) utilizing Yamaguchi macrolactonization provides a reproducible benchmark [3]. The documented failure of direct ring-closing metathesis (RCM) approaches to construct the 12-membered lactone ring of cladospolide A [4] establishes this compound as a challenging test case for evaluating novel macrolactonization protocols. Researchers developing improved synthetic routes can use cladospolide A to demonstrate methodological advantages over existing Yamaguchi-based approaches.

Cytotoxicity and Anticancer Lead Discovery

Cladospolide A's quantified cytotoxicity against the K562 human leukemia cell line (IC50 = 13.10 ± 0.08 μM) [5] provides a benchmark for natural product-based anticancer screening programs. As a member of the 12-membered macrolide class—which includes known cytotoxic agents such as salicylihalamides, pladienolides, and dendrodolides [6]—cladospolide A can be employed as a reference compound for structure-activity relationship (SAR) studies aimed at optimizing cytotoxicity potency within this scaffold family.

α-Glucosidase Inhibitor Screening

Cladospolide A exhibits quantifiable α-glucosidase inhibitory activity (IC50 = 0.32 ± 0.01 mM) [5], positioning it as a reference compound for natural product libraries being screened for diabetes and metabolic disorder targets. The availability of comparator data for co-isolated metabolites in the same assay system [5] enables relative potency ranking in screening campaigns. This activity profile, combined with cladospolide A's defined synthetic accessibility, makes it a candidate for generating semi-synthetic analogs with improved α-glucosidase inhibitory potency.

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